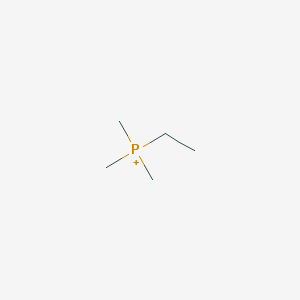

Ethyl(trimethyl)phosphanium

Beschreibung

Significance and Research Landscape of Organophosphorus Compounds

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, represent a vast and versatile class of chemicals that are integral to numerous scientific and industrial fields. taylorandfrancis.com Their broad utility stems from a wide range of biological and physical properties. taylorandfrancis.com These compounds are extensively used in agriculture as pesticides, in industrial processes as flame retardants, plasticizers, and lubricants, and have even been developed as chemical warfare agents. taylorandfrancis.comoup.comresearchgate.net The fundamental structure of many organophosphorus compounds includes a phosphoryl group (a terminal oxygen double-bonded to phosphorus), two lipophilic groups, and a leaving group. taylorandfrancis.com

The mechanism of action for many biologically active organophosphorus compounds involves the inhibition of the enzyme acetylcholinesterase (AChE). taylorandfrancis.comoup.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine, which can result in neurological dysfunction. taylorandfrancis.com Beyond their industrial and toxicological significance, organophosphorus compounds are invaluable in academic research and synthetic chemistry. frontiersin.org They serve as crucial reagents and ligands; for instance, phosphonates are widely employed in Wittig-type reactions to synthesize alkenes, and phosphine (B1218219) ligands are essential in metal-catalyzed cross-coupling reactions. frontiersin.org Furthermore, the development of organophosphorus compounds as environmentally benign fire retardants is an active area of research, owing to their excellent performance with low smoke and toxicity. frontiersin.org The history of these compounds is rich, with early research laying the groundwork for their synthesis and understanding their reactivity, which has led to a continuous expansion of their applications. mdpi.com

Position of Quaternary Phosphonium (B103445) Salts in Contemporary Chemical Research

Within the broader family of organophosphorus compounds, quaternary phosphonium salts have emerged as a particularly significant and dynamic area of contemporary chemical research. nih.gov These salts, which feature a central phosphorus atom bonded to four organic groups and carrying a positive charge, are recognized for their versatility and effectiveness across diverse applications. nih.gov Their utility spans organic synthesis, catalysis, medicinal chemistry, and materials science. nih.gov

A prominent application of quaternary phosphonium salts is in catalysis. They are widely used as phase-transfer catalysts, which are valued as a green and powerful method for organic synthesis in both academic and industrial settings. rsc.org Chiral quaternary phosphonium salts, in particular, have been developed for asymmetric transformations. rsc.orgchinesechemsoc.org Their catalytic activity is attributed to non-directional electrostatic attractions and the ability to form multiple non-covalent interactions, which allows for effective control over reaction stereoselectivity. chinesechemsoc.org Beyond phase-transfer catalysis, they serve as cocatalysts in polymerization reactions, such as the copolymerization of epoxides and CO2. acs.org

Quaternary phosphonium salts are also a cornerstone in the field of ionic liquids (PILs). rsc.org Compared to their nitrogen-based ammonium (B1175870) analogues, phosphonium-based ionic liquids often exhibit superior thermal and electrochemical stability. rsc.org This makes them attractive for applications in electrochemistry, such as electrolytes in batteries, and as novel solvents for various chemical processes. researchgate.netresearchgate.net Recent research has also explored their potential as antimicrobial agents and as innovative fluorescent agents for developing latent fingerprints in forensic science. nih.govrsc.org Their role as Wittig reagents, a classic reaction in organic synthesis, further cements their fundamental importance in chemistry. rsc.org

Academic Relevance and Specificity of Ethyl(trimethyl)phosphanium Systems

The specific cation, this compound, serves as a building block in specialized areas of materials science and biochemistry, demonstrating the targeted academic interest in seemingly simple phosphonium structures. Its relevance is highlighted in the design of advanced functional materials and in the study of biological recognition processes.

A notable example of its application is in the synthesis of organic-inorganic hybrid ferroelastic materials. bohrium.com Researchers have synthesized (ETMP)PbBr₃ (where ETMP = ethyl-trimethyl-phosphonium), a material that exhibits reversible ferroelastic phase transition behavior. bohrium.com This compound displays distinct optical properties, including orange photoluminescence under UV irradiation. bohrium.com The study of (ETMP)PbBr₃ contributes to a deeper understanding of structure-property relationships in molecular materials, which is crucial for designing new materials for sensing technologies and information storage. bohrium.com By systematically modifying the alkyl group on the phosphonium cation (e.g., comparing it with the propyl-trimethyl-phosphonium analogue), researchers can tune the material's phase transition temperature and mechanical properties. bohrium.com

The trimethylphosphonium moiety, of which ethyl(trimethyl)phosphonium is a member, has also been investigated as a molecular probe in epigenetics. researchgate.netnih.gov Scientists have studied the trimethylphosphonium analogue of Nε-trimethyllysine to understand how epigenetic proteins recognize and modify histone proteins. researchgate.net These studies revealed that the subtle change from a nitrogen atom to a phosphorus atom significantly affects the interactions between the ligand and the biological "reader" domains and demethylase enzymes. researchgate.netnih.gov This line of inquiry provides fundamental insights into biological regulation and can inspire the development of selective small-molecule modulators for therapeutic purposes. researchgate.net

Furthermore, polymers incorporating the trimethylphosphonium ethyl moiety, such as branched poly(trimethylphosphonium ethylacrylate), have been synthesized and evaluated for their ability to complex with nucleic acids for gene delivery applications. researchgate.net This research highlights the academic drive to create novel polymeric materials with specific functionalities derived from the phosphonium cation. researchgate.net

Research Data on Ethyl(trimethyl)phosphonium-Based Materials

The following table details the properties of a ferroelastic material synthesized using the Ethyl(trimethyl)phosphonium cation, as reported in academic literature.

| Property | (ETMP)PbBr₃ | (PTMP)PbBr₃ |

| Cation | Ethyl-trimethyl-phosphonium (ETMP) | Propyl-trimethyl-phosphonium (PTMP) |

| Aizu Notation | 6/mmmFmmm | 6/mmmFmmm |

| Phase Transition Temp. | 361 K | 409 K |

| Optical Property | Orange Photoluminescence | Not reported to be photoluminescent |

| Mechanical Property | Not specified | Superior mechanical flexibility |

| Data sourced from a 2025 study on lead-based molecular ferroelastic materials. bohrium.com |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

79826-63-4 |

|---|---|

Molekularformel |

C5H14P+ |

Molekulargewicht |

105.14 g/mol |

IUPAC-Name |

ethyl(trimethyl)phosphanium |

InChI |

InChI=1S/C5H14P/c1-5-6(2,3)4/h5H2,1-4H3/q+1 |

InChI-Schlüssel |

IQLVJVXTKNBZRC-UHFFFAOYSA-N |

Kanonische SMILES |

CC[P+](C)(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Ethyl Trimethyl Phosphanium and Analogous Phosphonium Salts

Synthetic Routes to Ethyl(trimethyl)phosphanium

The most direct and common method for synthesizing simple tetraalkylphosphonium salts like ethyl(trimethyl)phosphonium is through the quaternization of tertiary phosphines. This method is valued for its reliability and straightforward execution.

The quaternization process involves the reaction of a tertiary phosphine (B1218219), in this case, trimethylphosphine (B1194731) (PMe₃), with an ethylating agent. wikipedia.org This reaction is a classic example of a nucleophilic substitution (Sɴ2) reaction, where the phosphorus atom of the phosphine acts as the nucleophile, attacking the electrophilic ethyl group and displacing a leaving group.

Common ethyl electrophiles include ethyl halides such as ethyl iodide or ethyl bromide, and other highly reactive agents like ethyl trifluoromethanesulfonate (B1224126) (ethyl triflate). researchgate.netwikipedia.org The reaction with ethyl bromide, for example, proceeds as follows:

P(CH₃)₃ + CH₃CH₂Br → [P(CH₃)₃(CH₂CH₃)]⁺Br⁻

The reaction conditions can be optimized based on the reactivity of the electrophile. For instance, the synthesis of sterically hindered alkyl(tri-tert-butyl)phosphonium salts, analogous to ethyl(trimethyl)phosphonium, has been conducted under solvent-free conditions, with reaction temperatures varying from 0 °C for highly reactive electrophiles like ethyl iodide to over 90 °C for less reactive ones like 1-bromoalkanes. nih.gov The choice of electrophile directly determines the initial counterion of the resulting phosphonium (B103445) salt.

Table 1: Examples of Quaternization Reactions for Phosphonium Salt Synthesis This table is based on analogous reactions described in the literature.

| Tertiary Phosphine | Ethyl Electrophile | Resulting Cation | Initial Counterion | Reference Reaction Conditions | Citation |

|---|---|---|---|---|---|

| Trimethylphosphine | Ethyl Bromide | This compound | Bromide (Br⁻) | Reaction with methyl bromide is a direct analogy. | wikipedia.org |

| Tri-tert-butylphosphine | Ethyl Iodide | Ethyl(tri-tert-butyl)phosphanium | Iodide (I⁻) | Solvent-free, 0 °C | nih.gov |

| Triphenylphosphine (B44618) | Ethyl Triflate | Ethyl(triphenyl)phosphanium | Triflate (OTf⁻) | Used for alkylating various organophosphorus compounds. | researchgate.net |

While the quaternization reaction determines the initial anion, it is often desirable to have a phosphonium salt with a different, non-coordinating, or specifically functional counterion. This is achieved through anion exchange, or metathesis, reactions. justia.com In a typical procedure, a phosphonium halide salt is dissolved in a suitable solvent, and a salt containing the desired anion is added. Precipitation of an insoluble metal halide drives the reaction to completion. justia.com

For example, a phosphonium bromide can be converted to a tetrafluoroborate (B81430) salt by reacting it with sodium tetrafluoroborate (NaBF₄) in water. nih.gov Similarly, triflate salts can be prepared by reacting the bromide salt with silver triflate (AgOTf). uef.fi

[P(CH₃)₃(CH₂CH₃)]⁺Br⁻ + NaBF₄ (aq) → [P(CH₃)₃(CH₂CH₃)]⁺BF₄⁻ (s) + NaBr (aq)

This control over the counterion is crucial as it significantly influences the salt's physical properties, such as melting point, solubility, and stability, which are important for its application, for instance, as an ionic liquid. nih.gov The synthesis of analogues with different substituents is achieved by starting with appropriately substituted tertiary phosphines or alkylating agents.

Advanced Synthetic Strategies for Phosphonium Salt Architectures

Beyond simple quaternization, more sophisticated methods have been developed to construct complex phosphonium salt architectures, including multi-component reactions and stereoselective syntheses.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and they have been successfully applied to the synthesis of diverse phosphonium salts. These reactions provide access to structures that would be difficult to obtain through traditional stepwise synthesis.

Several MCR strategies have been reported:

Four-Component Synthesis : Stable phosphonium salts have been synthesized via a novel four-component reaction involving an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, a phosphine, and an acid. nih.gov

Three-Component Synthesis : A variety of three-component reactions are known.

Aldehydes can react with phosphines in the presence of an acid (like HBF₄) to generate 1-hydroxyalkylphosphonium salts. mdpi.com

A straightforward method for obtaining thiophosphonium salts involves the direct coupling of thiols, aldehydes, and triphenylphosphine with triflic acid. acs.org

Benzynes, generated in situ, can undergo a three-component reaction with phosphines and carbon dioxide to produce stable zwitterionic phosphonium inner salts. acs.org

Phospha-Michael Addition : New phosphonium salts can be derived from Michael acceptors in a one-pot reaction. tandfonline.comresearchgate.net The 1,4-addition of a tertiary phosphine to a Michael acceptor in the presence of an acid yields the corresponding phosphonium salt in excellent yields. tandfonline.com

The development of chiral phosphonium salts is of significant interest, particularly for their application in asymmetric catalysis. magtech.com.cn These catalysts often operate as phase-transfer catalysts, where the chiral environment around the phosphonium cation influences the stereochemical outcome of a reaction. thieme-connect.comthieme-connect.com

Key approaches to stereoselective and enantioselective synthesis include:

Use of Chiral Backbones : Many successful chiral phosphonium salt catalysts are derived from readily available chiral molecules. Binaphthyl structures have been used to create C₂-symmetric chiral catalysts. thieme-connect.com More recently, dipeptide and peptide-mimic scaffolds have been employed to create highly tunable bifunctional phosphonium salt catalysts that use hydrogen-bonding networks to control stereoselectivity. acs.orgnih.govacs.org

Catalytic Asymmetric Synthesis : Chiral phosphonium salts themselves can catalyze the formation of other chiral molecules with high enantioselectivity. bohrium.comnih.gov For example, a chiral-phosphonium-salt-catalyzed cascade reaction has been developed to produce atropisomeric biaryl phosphorus compounds. bohrium.comnih.gov

Stereoselective Addition Reactions : Palladium-catalyzed addition of phosphine to allene (B1206475) has been shown to produce both (E)- and (Z)-allylphosphonium salts stereoselectively. elsevierpure.com The stereoselective synthesis of functionalized amino acid phosphonium salts has also been achieved through the quaternization of triphenylphosphine with a γ-iodo amino ester derived from L-aspartic acid. acs.org

Table 2: Overview of Advanced Synthetic Strategies for Phosphonium Salts

| Strategy | Description | Example Application | Citation |

|---|---|---|---|

| Multi-component Reaction (4C) | Reaction of an arene, aldehyde, phosphine, and acid. | Synthesis of stable phosphonium salts for Wittig reactions. | nih.gov |

| Multi-component Reaction (3C) | Coupling of benzynes, phosphines, and CO₂. | Formation of zwitterionic phosphonium inner salts. | acs.org |

| Phospha-Michael Addition | One-pot 1,4-addition of phosphine to a Michael acceptor with acid. | Synthesis of functionalized phosphonium salts with high yields. | tandfonline.com |

| Enantioselective Synthesis | Use of dipeptide-based bifunctional phosphonium salt catalysts. | Asymmetric aza-Darzens reaction to prepare chiral aziridines. | thieme-connect.com |

| Stereoselective Synthesis | Palladium-catalyzed addition of phosphine to allene. | Selective formation of (E)- or (Z)-allylphosphonium salts. | elsevierpure.com |

Scalable Synthesis and Process Optimization for Academic Production

While many synthetic methods are effective on a small scale, their utility is enhanced if they can be scaled up for academic or industrial production. Process optimization focuses on improving yield, simplifying purification, reducing cost, and ensuring safety and reproducibility.

For phosphonium salts, several factors are considered for scalable synthesis:

Reaction Conditions : Optimizing temperature, solvent, and reaction time is critical. For quaternization, solvent-free conditions can simplify workup and reduce waste. nih.gov For other methods, like the synthesis of N-protected 1-aminoalkylphosphonium salts, reactions can be performed in various solvents or solvent-free, with temperatures optimized for specific substrates. acs.org

Purification : A significant advantage for scalable processes is the ability to avoid chromatographic purification. rsc.org Many phosphonium salts are crystalline solids and can be purified by simple recrystallization. In some cases, such as the three-component synthesis of 1-hydroxyalkylphosphonium salts or the one-step synthesis of π-conjugated phosphonium salts from phosphine oxides, the products can be isolated in high purity without chromatography. mdpi.comrsc.org

Large-Scale Procedures : Methodologies have been explicitly demonstrated on a larger scale. For instance, the synthesis of an N-protected 1-aminoalkylphosphonium salt was successfully conducted on a 20-gram scale, yielding over 22 grams of product with high purity, demonstrating the practical utility and scalability of the developed method. acs.org The simplicity of the apparatus (e.g., a standard round-bottom flask) and high yields are key indicators of a scalable academic process. acs.org

Mechanistic Investigations and Reaction Pathways Involving Ethyl Trimethyl Phosphanium Species

Fundamental Reaction Mechanisms of Phosphonium (B103445) Formation and Reactivity

The formation of ethyl(trimethyl)phosphonium salts and their subsequent transformations are dictated by kinetic and thermodynamic factors.

The synthesis of ethyl(trimethyl)phosphonium salts typically proceeds via a quaternization reaction, which is a type of nucleophilic substitution (SN2) reaction. In this process, a tertiary phosphine (B1218219), trimethylphosphine (B1194731), acts as a nucleophile, attacking an ethylating agent, such as ethyl iodide or ethyl bromide.

The general mechanism for the quaternization of trimethylphosphine is as follows: (CH₃)₃P + CH₃CH₂-X → [(CH₃)₃P-CH₂CH₃]⁺X⁻ (where X = I, Br, etc.)

Kinetic studies of the quaternization of phosphines have shown that the reaction rate is influenced by several factors, including the nature of the phosphine, the alkylating agent, and the solvent. For trimethylphosphine, its strong nucleophilicity, attributed to the electron-donating nature of the methyl groups, facilitates a relatively fast reaction rate compared to more sterically hindered or electron-poor phosphines. pearson.com

The reaction kinetics generally follow a second-order rate law, being first order in both the phosphine and the alkylating agent. The rate constant is sensitive to the solvent polarity, with more polar solvents generally accelerating the reaction by stabilizing the forming ionic product.

Table 1: General Conditions for Phosphonium Salt Synthesis via Quaternization

| Parameter | Typical Value/Condition |

|---|---|

| Reactants | Tertiary Phosphine, Alkyl Halide |

| Mechanism | SN2 |

| Solvent | Acetonitrile (B52724), Acetone, Ethanol |

| Temperature | 120–160 °C |

| Pressure | 8–12 kg/cm ² |

| Reaction Time | 30–40 hours |

Note: These are general conditions for the synthesis of phosphonium salts like ethyltriphenylphosphonium bromide and may vary for ethyl(trimethyl)phosphanium. acs.org

The stability and transformations of ethyl(trimethyl)phosphonium salts are governed by thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The formation of the phosphonium salt from trimethylphosphine and an ethyl halide is an exothermic process, driven by the formation of a stable P-C bond.

Thermodynamic data for specific transformations of ethyl(trimethyl)phosphonium are scarce. However, studies on other quaternary phosphonium salts, particularly in the context of their use as ionic liquids, provide analogous information. For example, the thermal stability of phosphonium salts is a key thermodynamic property. The decomposition temperature of phosphonium salts is influenced by the nature of the substituents and the counter-anion. tainstruments.com

The standard Gibbs energy change (ΔG°), standard enthalpy change (ΔH°), and standard entropy change (ΔS°) of dissolution have been reported for various quaternary phosphonium bromides in different systems. researchgate.netmdpi.com For instance, in surfactant systems, the standard Gibbs energy of solubilization for quaternary phosphonium bromides was found to be negative, indicating a spontaneous process. researchgate.net In the context of CO₂ capture, the enthalpy of formation for a complex between hydroquinone (B1673460) and tributylphosphine (B147548) has been determined to be -18.9 kcal/mol. researchgate.net While these values are not directly for this compound, they illustrate the thermodynamic principles governing the behavior of phosphonium salts.

Table 2: Thermodynamic Parameters for a Related Phosphonium Salt System

| System | Thermodynamic Parameter | Value |

|---|---|---|

| Hydroquinone-Tributylphosphine | Enthalpy of Formation (ΔH) | -18.9 kcal/mol |

This data is for a related system and serves as an example of the thermodynamic considerations for phosphonium salt interactions. researchgate.net

Role of Phosphonium Ylides as Reactive Intermediates

Phosphonium salts, including ethyl(trimethyl)phosphonium, are crucial precursors for the generation of phosphonium ylides, which are highly reactive intermediates in organic synthesis.

A phosphonium ylide, also known as a Wittig reagent, is formed by the deprotonation of a phosphonium salt at the carbon atom adjacent to the phosphorus center. For ethyl(trimethyl)phosphonium, the corresponding ylide is ethylidenetrimethylphosphorane.

The generation of the ylide is typically achieved by treating the phosphonium salt with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. organic-chemistry.orgwikipedia.org

[(CH₃)₃P-CH₂CH₃]⁺X⁻ + Base → (CH₃)₃P=CHCH₃ + Base-H⁺ + X⁻

The resulting ylide is a resonance-stabilized species, with contributing resonance structures that place a negative charge on the α-carbon and a positive charge on the phosphorus atom.

The characterization of phosphonium ylides is commonly performed using NMR spectroscopy. In the ¹H NMR spectrum, the protons on the α-carbon exhibit a characteristic upfield shift due to the increased electron density. The coupling between these protons and the ³¹P nucleus provides further structural confirmation. In the ³¹P NMR spectrum, the chemical shift is indicative of the ylide structure. For example, the ³¹P NMR chemical shift for related triphenylphosphonium ylides can be found in the literature. cdnsciencepub.comrsc.org While specific NMR data for ethylidenetrimethylphosphorane was not found, analogous compounds show characteristic signals. For instance, in a related ylide, the methine proton attached to the phosphorus shows a doublet with a J-coupling to phosphorus of around 26 Hz. cdnsciencepub.com

Phosphonium ylides are most famously employed in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com The ylide derived from ethyl(trimethyl)phosphonium, ethylidenetrimethylphosphorane, would react with a carbonyl compound to form a substituted alkene and trimethylphosphine oxide.

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a zwitterionic intermediate called a betaine (B1666868). This betaine then cyclizes to form a four-membered ring intermediate, the oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and the highly stable trimethylphosphine oxide, which is the driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides, such as those derived from alkylphosphonium salts like ethyl(trimethyl)phosphonium, typically lead to the formation of (Z)-alkenes with high selectivity. organic-chemistry.org This is because the initial cycloaddition to form the oxaphosphetane is kinetically controlled and proceeds rapidly. wikipedia.org

Mechanistic Elucidation of Phase Transfer Catalysis Mediated by Phosphonium Salts

Quaternary phosphonium salts, including ethyl(trimethyl)phosphonium, are effective phase-transfer catalysts (PTCs). researchgate.netnumberanalytics.com They facilitate the reaction between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. fzgxjckxxb.com

The fundamental mechanism of phase-transfer catalysis involves the phosphonium cation forming an ion pair with an anion from the aqueous phase. mdpi.comoperachem.com Due to the lipophilic nature of the alkyl groups on the phosphorus atom, this ion pair is soluble in the organic phase. Once in the organic phase, the anion is "naked" and highly reactive, as it is not strongly solvated by water molecules. researchgate.net

For a reaction involving a nucleophile (Nu⁻) in the aqueous phase and an organic substrate (R-X) in the organic phase, the catalytic cycle can be described as follows:

Anion Exchange: The phosphonium salt, [(CH₃)₃PEt]⁺A⁻, present in the organic phase or at the interface, exchanges its anion A⁻ for the nucleophile Nu⁻ from the aqueous phase. [(CH₃)₃PEt]⁺A⁻(org) + Na⁺Nu⁻(aq) ⇌ [(CH₃)₃PEt]⁺Nu⁻(org) + Na⁺A⁻(aq)

Reaction in the Organic Phase: The ion pair [(CH₃)₃PEt]⁺Nu⁻ moves into the bulk organic phase, where the highly reactive Nu⁻ reacts with the substrate R-X. [(CH₃)₃PEt]⁺Nu⁻(org) + R-X(org) → R-Nu(org) + [(CH₃)₃PEt]⁺X⁻(org)

Catalyst Regeneration: The resulting phosphonium salt with the new anion X⁻, [(CH₃)₃PEt]⁺X⁻, migrates back to the interface to repeat the cycle.

The efficiency of the phosphonium salt as a PTC depends on the lipophilicity of the cation. Tetraalkylphosphonium salts with longer alkyl chains are generally more effective as they have better solubility in the organic phase. operachem.com While ethyl(trimethyl)phosphonium has relatively short alkyl chains, it can still function as a PTC, particularly in reactions where high reactivity is not required or under specific solvent conditions. operachem.com The mechanism emphasizes the role of the catalyst in transporting the reactive species across the phase boundary, thereby enabling the reaction to proceed at a significant rate. mdpi.com

Investigations into Lewis Acid Catalysis Pathways Involving Phosphonium Cations

Phosphonium cations, a class of compounds including this compound, have emerged as potent metal-free Lewis acid catalysts for a variety of organic transformations. researchgate.netscholaris.carsc.org Unlike traditional Lewis acids such as boranes, which derive their acidity from a vacant p-orbital, the reactivity of phosphonium cations stems from a low-lying σ* orbital located opposite an electron-withdrawing group attached to the phosphorus center. rsc.org This electronic feature makes the phosphorus atom highly electrophilic and capable of activating substrates.

The catalytic utility of electrophilic phosphonium cations (EPCs) has been demonstrated in several key reactions. For instance, the highly electrophilic fluorophosphonium cation, [(C₆F₅)₃PF]⁺[B(C₆F₅)₄]⁻, has been shown to effectively catalyze challenging Diels-Alder reactions and Nazarov cyclizations. acs.org These catalysts have also been employed in hydroarylation and hydrothiolation of olefins, proceeding through a mechanism that involves the initial activation of the olefin. rsc.org The general mechanism in these catalytic cycles involves the phosphonium cation interacting with a substrate, activating it for subsequent reaction. For example, in hydrosilylation and hydrodeoxygenation reactions, the phosphonium cation activates the Si-H bond of a silane (B1218182), generating a hypervalent silicon species and a phosphorane, which then facilitates the transformation of the substrate. scholaris.ca

Experimental and computational studies have revealed that the structure of the phosphonium cation is critical to its catalytic activity. The introduction of a five-membered dioxaphosphacycle to the phosphonium salt, for example, is crucial for its function as a Lewis acid catalyst in the Diels-Alder reaction by utilizing hypervalent bonding to generate the active species. researchgate.net Furthermore, the development of polymer-supported phosphonium cations has introduced recyclable, heterogeneous catalysts for reactions like the one-pot synthesis of sydnones, where the P(V) species plays a crucial mechanistic role. rsc.org

The table below summarizes various reactions catalyzed by electrophilic phosphonium cations, highlighting the versatility of this class of catalysts.

Table 1: Reactions Catalyzed by Electrophilic Phosphonium Cations (EPCs)

| Reaction Type | Substrates | Catalyst Type | Mechanistic Role of EPC | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | Dienes, Dienophiles | Fluorophosphonium Cation | Activation of dienophile | acs.org |

| Nazarov Cyclization | Divinyl Ketones | Fluorophosphonium Cation | Activation of divinyl ketone | acs.org |

| Hydrodeoxygenation | Ketones | Fluorophosphonium Cation | Activation of silane (Si-H bond) | scholaris.ca |

| Hydrodefluorination | Fluoroalkanes | Fluorophosphonium Cation | C-F bond activation and cleavage | scholaris.carsc.org |

| Hydroarylation | Olefins, Anilines, Phenols | Electrophilic Phosphonium Cation | Activation of the olefin | rsc.org |

| Hydrothiolation | Aryl Olefins, Thiophenol | Electrophilic Phosphonium Cation | Activation of the olefin | rsc.org |

| Sydnone Synthesis | N-nitrosamino acids | Polymer-supported P(V) Cation | Lewis acidic activation | rsc.org |

Computational Approaches to Reaction Mechanism Determination

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving phosphonium species. DFT calculations allow for the detailed study of potential energy surfaces, enabling the characterization of transition states (TS) and intermediates that are often difficult or impossible to observe experimentally. researchgate.netethz.ch These computational studies provide critical insights into reaction kinetics and selectivity. researchgate.net

For instance, DFT calculations have been systematically applied to understand the mechanism of metal-free pyridine (B92270) phosphination. jssnu.edu.cn These studies show that the reaction mechanism and the rate-determining step are highly dependent on the specific phosphine and additives used. In the phosphination of pyridine with P(OEt)₃, DFT calculations identified a five-stage mechanism where ethyl abstraction is the rate-determining step. jssnu.edu.cn For the Wittig reaction, another cornerstone reaction involving phosphorus compounds, DFT studies have provided strong support for the accepted mechanism involving a [2+2] cycloaddition to form an oxaphosphetane intermediate. researchgate.net These calculations have also clarified the influence of ylide stabilization and the nature of phosphorus substituents on the reversibility of oxaphosphetane formation and the E/Z selectivity of the final alkene product. researchgate.netrsc.org

The mechanism of the Arbuzov reaction, a key method for C-P bond formation, has also been investigated using DFT. A theoretical study on the reaction between ethyl halides and trimethyl phosphite (B83602) showed that the reaction proceeds in two successive nucleophilic substitution stages, with the formation of trigonal-bipyramidal transition states. chemrxiv.org The calculated energy profiles help to understand the influence of the halogen, solvent, and temperature on the reaction kinetics. chemrxiv.org

The table below presents selected energetic data from DFT studies on reactions involving phosphorus compounds, illustrating the quantitative insights gained from these computational methods.

Table 2: Selected Energetic Data from DFT Studies of Phosphorus Compound Reactions

| Reaction | System | Computational Level | Feature | Calculated Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Arbuzov Reaction | Ethyl Bromide + Trimethyl Phosphite (in Methanol) | B3LYP | TS1 Energy Barrier | 32.51 | chemrxiv.org |

| Arbuzov Reaction | Ethyl Bromide + Trimethyl Phosphite (in Methanol) | B3LYP | TS2 Energy Barrier | 37.66 | chemrxiv.org |

| Pyridine Phosphination | 2-Ph-pyridine + PPh₃ | M06-2X/6-31G(d, p) | Rate-limiting Barrier (Proton Abstraction) | 20.9 | jssnu.edu.cn |

| Wittig Reaction | Benzaldehyde + Methyl(trimethyl)phosphonium ylide | B3LYP/6-31G(d) | cis-Oxaphosphetane Formation | -18.52 (Gibbs) | rsc.org |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide fundamental insights into the electronic structure, stability, and reactivity of phosphonium species. rsc.org These methods are crucial for understanding intrinsic molecular properties and reaction pathways.

Early ab initio studies investigated the potential energy surfaces of simple phosphonium-related cations like [H₃PN]⁺ to understand their isomers and decomposition pathways. rsc.org Such calculations revealed that the phosphonitrenium ion (H₃P–N⁺) has a triplet ground state, while the singlet ground state aminophosphenium ion (HP–NH₂⁺) is the global minimum. rsc.org These studies provided evidence against the involvement of a nitrene intermediate in the photolysis of azidophosphonium salts, suggesting instead a concerted mechanism. rsc.org

More complex ab initio molecular dynamics (ADMP) simulations have been used to study the conformational flexibility of isolated phosphonium cations, which relates to the macroscopic properties of ionic liquids. rsc.org These simulations help to understand how molecular structure, such as the replacement of an ammonium (B1175870) core with a phosphonium one, affects properties like diffusivity and viscosity. rsc.org

Ab initio calculations have also been employed to explore the contrasting cycloaddition reactivities of "carbenic" phosphorus (phosphenium) and arsenic (arsenium) cations with dienes. acs.org By optimizing geometries and calculating energies using methods like Hartree-Fock and Møller-Plesset perturbation theory, researchers can rationalize why phosphorus cations might favor one reaction pathway (e.g., cheletropic addition) while their arsenic analogues favor another (e.g., Diels-Alder). acs.org Similarly, the reactivity of phosphonium ions with cyclic acetals and ketals has been investigated through ab initio calculations, revealing that reaction exothermicity and regioselectivity are controlled by the Lewis acidity of the cation and the stability of the leaving groups. nih.gov

Applications of Ethyl Trimethyl Phosphanium in Organic Synthesis and Catalysis

Catalytic Applications of Ethyl(trimethyl)phosphanium and Related Phosphonium (B103445) Catalysts

The catalytic activity of phosphonium salts is rooted in the unique properties of the phosphorus center. These compounds can act as precursors to ylides, function as phase transfer agents, stabilize metallic nanoparticles, and serve as electrophilic activators.

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones. numberanalytics.com The key reagent in this transformation is a phosphorus ylide, or phosphonium ylide, which is typically generated by treating a phosphonium salt with a strong base. numberanalytics.comdalalinstitute.com The phosphonium salt is formed by the reaction of a phosphine (B1218219) with an alkyl halide. numberanalytics.com

The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then forms a four-membered ring called an oxaphosphetane. numberanalytics.comdalalinstitute.com This intermediate subsequently decomposes to yield the desired alkene and a phosphine oxide, with the formation of the stable phosphorus-oxygen double bond being a major driving force for the reaction. dalalinstitute.comorganic-chemistry.org

While triphenylphosphine (B44618) is most commonly used to generate ylides, smaller trialkylphosphines like trimethylphosphine (B1194731) (a precursor to the this compound cation) can also be used. vaia.comstackexchange.com However, the use of phosphines with multiple types of alpha-protons, such as in ethyl(trimethyl)phosphonium salts, can present challenges. Deprotonation can occur at either the ethyl or the methyl groups, leading to a mixture of different ylides and, consequently, a mixture of alkene products. vaia.comstackexchange.com For this reason, phosphines like triphenylphosphine, which lack alpha-protons on the phenyl groups, are often preferred to ensure the formation of a single ylide and product. stackexchange.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (where the R group attached to the ylidic carbon is an electron-withdrawing group) generally produce (E)-alkenes, whereas non-stabilized ylides (where R is an alkyl group) predominantly yield (Z)-alkenes. organic-chemistry.orgwikipedia.org

Table 1: Stereoselectivity in the Wittig Reaction

| Ylide Type | Substituent on Ylidic Carbon (R) | Predominant Alkene Isomer |

|---|---|---|

| Non-stabilized | Alkyl, H | (Z)-alkene |

| Semi-stabilized | Aryl | Poor (E)/(Z) selectivity |

This table illustrates the general trend of stereoselectivity based on the electronic nature of the substituent on the phosphorus ylide.

Phosphonium salts, particularly highly electrophilic variants, have been identified as effective metal-free catalysts for the hydrosilylation of carbonyl compounds such as ketones and aldehydes. mdpi.comdntb.gov.uanih.gov This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-oxygen double bond, resulting in a silyl (B83357) ether, which can be subsequently hydrolyzed to an alcohol.

Research has shown that highly electron-deficient phosphonium cations, such as organofluorophosphonium salts and dicationic phosphonium salts, are particularly potent catalysts for this transformation. mdpi.comnih.govscholaris.ca The catalytic cycle is believed to involve the activation of the hydrosilane by the electrophilic phosphonium center. dntb.gov.ua This interaction polarizes the Si-H bond, making the hydride more readily transferable to the electrophilic carbonyl carbon. Competition experiments have revealed a general reactivity preference: ketones are typically reduced faster than nitriles, which are in turn reduced faster than imines and olefins. dntb.gov.ua

For instance, the electrophilic phosphonium salt [(C₆F₅)₃PF]⁺[B(C₆F₅)₄]⁻ efficiently catalyzes the hydrosilylation of various ketones at room temperature. dntb.gov.ua Similarly, dicationic imidazolium-phosphonium salts have demonstrated remarkable Lewis acidity and are effective catalysts for hydrosilylation reactions. scholaris.canih.gov

Phosphonium salts play a crucial role as stabilizers for metal nanoparticles, which are highly active catalysts in cross-coupling reactions. Sterically hindered phosphonium salts, such as a series of alkyl(tri-tert-butyl)phosphonium compounds, have been synthesized and used to stabilize palladium nanoparticles (PdNPs). nih.govresearchgate.netnih.govmdpi.com These stabilized PdNPs are effective catalysts for reactions like the Suzuki cross-coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.govnih.gov

The phosphonium salts act as capping agents, preventing the agglomeration and precipitation of the nanoparticles during the catalytic cycle. nih.govnih.gov This stabilization maintains a small, catalytically active particle size with a narrow distribution, leading to high catalytic activity and stability. researchgate.net

In a different application, pyridylphosphonium salts have been used as alternatives to cyanopyridines in radical-radical cross-coupling reactions. rsc.org These salts, which can be installed directly from C-H precursors, facilitate the formation of radical anions necessary for the coupling process, expanding the scope of this chemistry to more complex pyridine-containing molecules found in pharmaceuticals and agrochemicals. rsc.org

Table 2: Application of Phosphonium Salts in Catalytic Cross-Coupling

| Phosphonium Salt Type | Metal | Cross-Coupling Reaction | Role of Phosphonium Salt |

|---|---|---|---|

| Alkyl(tri-tert-butyl)phosphonium bromide | Palladium (Pd) | Suzuki Reaction | Nanoparticle Stabilizer |

This table summarizes the diverse roles of phosphonium salts in facilitating important cross-coupling reactions.

Phosphine-catalyzed annulation reactions are powerful methods for constructing cyclic molecules. acs.orgnih.govacs.org These reactions are initiated by the nucleophilic addition of a tertiary phosphine, such as trimethylphosphine, to an activated alkyne or allene (B1206475). acs.org This addition generates a zwitterionic intermediate, which is a type of phosphonium ylide. acs.orgacs.org

This highly reactive intermediate can then engage with a variety of reaction partners in different cycloaddition pathways, such as [3+2], [4+2], and [3+6] annulations, to form five-, six-, and nine-membered rings, respectively. acs.orgscispace.com The phosphine acts as a true organocatalyst; it is regenerated at the end of the catalytic cycle and can participate in subsequent transformations. The unique reactivity imparted by the phosphine catalyst allows for the synthesis of complex molecular architectures from relatively simple starting materials. nih.gov The development of chiral phosphines has further extended this methodology to asymmetric synthesis, enabling the production of enantiomerically enriched cyclic compounds. bohrium.com

Enhancement of Reaction Rates via Phase Transfer Catalysis

Quaternary phosphonium salts, such as this compound, are widely utilized as phase-transfer catalysts (PTCs). wikipedia.orgacenet.eduslideshare.net Phase-transfer catalysis is a valuable technique for accelerating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acenet.eduwisdomlib.org

The mechanism of PTC involves the phosphonium cation forming an ion pair with a reactant anion from the aqueous phase. acenet.eduslideshare.net The lipophilic alkyl or aryl groups on the phosphorus atom render this ion pair soluble in the organic phase. acenet.edu This "ferries" the anionic reactant into the organic phase, where it can react with the organic-soluble substrate. wikipedia.org This process overcomes the insolubility barrier, leading to significantly faster reaction rates, often under milder conditions, and can improve yields. acenet.edu

Phosphonium-based PTCs are often favored over their nitrogen-based quaternary ammonium (B1175870) analogues due to their higher thermal stability, making them suitable for reactions that require elevated temperatures. wikipedia.orgacenet.edu They have been employed in a wide array of synthetic transformations, including nucleophilic substitutions, alkylations, and the synthesis of polymers and pesticides. wikipedia.orgacenet.eduwisdomlib.org

Table 3: Examples of Reactions Accelerated by Phosphonium-Based Phase Transfer Catalysts

| Reaction Type | Reactants | Phosphonium PTC Example |

|---|---|---|

| Nucleophilic Substitution (Cyanation) | Alkyl Halide (org.) + Sodium Cyanide (aq.) | Hexadecyltributylphosphonium bromide |

| Alkylation | Phosphothioates (org.) + Alkylating Agent | Not specified |

This table provides examples of synthetic transformations where phosphonium salts are used to enhance reaction efficiency via phase transfer catalysis. wikipedia.org

Utilization as Lewis Acid Catalysts in Specific Organic Transformations

In a departure from their typical roles, certain electrophilic phosphonium salts have been developed as potent, metal-free Lewis acid catalysts. researchgate.netelsevierpure.comacs.org Unlike traditional Lewis acids such as boranes, which derive their acidity from a vacant p-orbital, the Lewis acidity of these phosphonium cations arises from a low-lying, energetically accessible antibonding orbital (σ*). scholaris.caresearchgate.net

This property is particularly pronounced in phosphonium salts bearing strongly electron-withdrawing groups, such as perfluorinated aryl rings or additional cationic centers. nih.govresearchgate.neteui.eu These electrophilic phosphonium cations (EPCs) can activate substrates toward nucleophilic attack. They have been successfully employed as catalysts in a variety of organic transformations, including:

Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles. researchgate.netelsevierpure.comacs.org

Hydrodefluorination: Activating strong C-F bonds towards reduction by a hydrosilane. nih.govnih.gov

Mukaiyama-Aldol Reactions: Initiating the addition of silyl enol ethers to aldehydes. rsc.org

Nazarov Cyclizations: Promoting the electrocyclic ring-closure of divinyl ketones. acs.org

The development of these powerful, electronically saturated Lewis acids represents a significant advance in organocatalysis, offering a metal-free alternative for promoting important chemical reactions. scholaris.caresearchgate.net

Design and Application of Ion-Supported Reagents in Synthetic Methodologiesrsc.org

The strategy of immobilizing chemical reagents on solid supports to simplify product purification and reagent recovery has evolved significantly. A modern approach involves the use of "ion-supported" reagents, where an ionic tag is attached to a reagent. This imparts properties of an ionic liquid to the molecule, such as negligible vapor pressure and high solubility in polar solvents, while often remaining soluble in certain organic solvents during the reaction. This facilitates a much easier separation of the reagent and its byproducts from the desired product, typically through extraction or precipitation. Phosphonium salts, including structures related to this compound, are central to the design of these advanced synthetic tools.

The core principle behind an ion-supported reagent is to combine the reactivity of a known reagent with the unique physical properties of an ionic salt. For instance, triphenylphosphine (Ph₃P) is a versatile reagent in numerous organic reactions, but the removal of the resulting triphenylphosphine oxide (Ph₃PO) byproduct is a common challenge in purification. tcichemicals.com By attaching an ionic group to the phosphine, the resulting phosphonium salt-tagged reagent and its oxide byproduct can be readily separated from the non-polar product mixture. tcichemicals.com

Design of Ion-Supported Phosphonium Reagents

One major area of application is in the Wittig reaction. researchgate.netnih.govacs.org Theoretical studies have explored the design of basic phosphonium ionic liquids that can function as both the solvent and the Wittig reagent. researchgate.netnih.govacs.org In this design, a basic anion, such as phenolate (B1203915) (PhO⁻), is paired with a phosphonium cation bearing alkyl chains. nih.govacs.org The anion is designed to be strong enough to deprotonate the α-carbon of an alkyl group on the cation, forming the required phosphorous ylide in situ. nih.govacs.org Molecular dynamics simulations have shown significant hydrogen bonding between the anion's oxygen atoms and the α-hydrogens of the cation, a structural feature that inherently supports this proton transfer. nih.gov This dual-function design avoids the need for an external base to generate the ylide. A challenge that can be overcome by thoughtful design is the potential for multiple reaction products if the phosphonium salt has different alkyl chains; using cations with four identical alkyl chains ensures a single ylide product. acs.org

Another sophisticated design strategy involves tuning the electronic properties of the phosphonium group to act as an effective leaving group in substitution reactions. nih.govchemrxiv.org This has been successfully applied to the 4-position halogenation and amination of pyridines, which are often challenging transformations. nih.govchemrxiv.org In this approach, a specially designed phosphine is first used to form a phosphonium salt at the 4-position of the pyridine (B92270) ring. nih.gov This phosphonium group then acts as a pseudohalide, which can be displaced by a nucleophile, such as a halide or an amine, in a subsequent SₙAr reaction. nih.govchemrxiv.org The ability to modify the structure of the phosphine reagent is crucial, as tuning its electronic and steric properties is key to facilitating the desired C–N or C–halogen bond formation and preventing unwanted side reactions. chemrxiv.org

Applications in Synthetic Methods

The practical application of ion-supported phosphonium reagents spans several key transformations in organic synthesis, offering advantages in product isolation and catalyst/reagent recycling.

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis. The use of ion-supported phosphonium salts streamlines the process by simplifying the removal of the phosphine oxide byproduct. tcichemicals.com For example, ion-supported phosphonium salts prepared from ion-supported triphenylphosphine and ethyl bromoacetate (B1195939) react with various aldehydes in the presence of K₂CO₃. tcichemicals.com The resulting α,β-unsaturated ethyl esters are obtained in good yields and high purity after simple filtration and solvent removal, as the ion-supported phosphine oxide byproduct is easily separated. tcichemicals.com

| Aldehyde | Product | Yield (%) | E/Z Ratio |

|---|---|---|---|

| Benzaldehyde | Ethyl cinnamate | 94 | 99/1 |

| 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | 98 | 99/1 |

| 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 95 | 99/1 |

| 2-Naphthaldehyde | Ethyl 3-(2-naphthyl)acrylate | 95 | 99/1 |

| trans-Cinnamaldehyde | Ethyl 5-phenyl-2,4-pentadienoate | 85 | >99/1 (2E,4E) |

| Octanal | Ethyl dec-2-enoate | 88 | 90/10 |

Halogenation of Pyridines: Designed heterocyclic phosphine reagents have been developed for the selective halogenation of pyridines at the 4-position. nih.gov The methodology involves the formation of a phosphonium salt, which is then displaced by a halide nucleophile. nih.gov This two-step process is effective for a broad range of unactivated pyridines and is even viable for the late-stage halogenation of complex molecules like pharmaceuticals. nih.gov For instance, phosphonium salts derived from 3-substituted pyridines react with LiCl or HCl to yield the corresponding 4-chloropyridines in high yields. nih.gov

Phase-Transfer and Biphasic Catalysis: Phosphonium salts are effective phase-transfer catalysts, facilitating reactions between reagents in immiscible phases (e.g., aqueous and organic). lookchem.comresearchgate.net In catalytic applications, phosphonium-based ligands that are water-soluble can be used to create aqueous/organic two-phase systems for reactions like hydroformylation. google.com A specific example is the use of [2-(diphenyl phosphino) ethyl] trimethyl phosphonium salt as a ligand for a water-soluble rhodium complex catalyst. google.com The catalyst remains in the aqueous phase, while the alkene reactant and the aldehyde product are in the organic phase. google.com This system simplifies catalyst recovery and recycling, a key principle of green chemistry. google.com

Advanced Characterization Techniques for Research on Ethyl Trimethyl Phosphanium

Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopy is the primary tool for elucidating the structure and electronic nature of ethyl(trimethyl)phosphanium in various states. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint that reveals details about its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the ethyl(trimethyl)phosphonium cation in solution. By probing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ³¹P—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. libretexts.org

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For ethyl(trimethyl)phosphonium, one would expect to see distinct signals for the methyl (–CH₃) and ethyl (–CH₂CH₃) groups. The protons of the three equivalent methyl groups attached to phosphorus would appear as a doublet due to coupling with the ³¹P nucleus. The ethyl group would present as a more complex pattern: a quartet for the methylene (B1212753) (–CH₂) protons, split by the adjacent methyl protons and the phosphorus nucleus, and a triplet for the terminal methyl (–CH₃) protons, split by the methylene protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. oregonstate.edu In the ethyl(trimethyl)phosphonium cation, three distinct carbon signals are expected: one for the three equivalent methyl carbons, one for the methylene carbon of the ethyl group, and one for the methyl carbon of the ethyl group. All signals would appear as doublets due to coupling with the ³¹P nucleus.

³¹P NMR: As phosphorus has a 100% natural abundance of the NMR-active ³¹P isotope, ³¹P NMR is a highly sensitive and direct method for characterizing phosphonium (B103445) salts. libretexts.org Ethyl(trimethyl)phosphonium would exhibit a single, sharp signal in its proton-decoupled ³¹P NMR spectrum. mdpi.com The chemical shift is indicative of the quaternary phosphonium environment and can be used to monitor reactions at the phosphorus center. beilstein-journals.orgacs.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. researchgate.netmeasurlabs.com A COSY spectrum would show cross-peaks between the coupled protons of the ethyl group (–CH₂– and –CH₃), confirming their connectivity. researchgate.net An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each ¹H signal to its corresponding ¹³C signal. researchgate.net

The following table summarizes the expected NMR data for the ethyl(trimethyl)phosphonium cation.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling |

| ¹H | P–CH ₃ (x3) | ~1.8 - 2.2 | Doublet | ²JP-H |

| ¹H | P–CH ₂–CH₃ | ~2.2 - 2.6 | Doublet of Quartets | ²JP-H, ³JH-H |

| ¹H | P–CH₂–CH ₃ | ~1.1 - 1.4 | Doublet of Triplets | ³JP-H, ³JH-H |

| ¹³C | P–C H₃ (x3) | ~8 - 12 | Doublet | ¹JP-C |

| ¹³C | P–C H₂–CH₃ | ~14 - 18 | Doublet | ¹JP-C |

| ¹³C | P–CH₂–C H₃ | ~6 - 9 | Doublet | ²JP-C |

| ³¹P | EtMe₃P ⁺ | ~+25 to +35 | Singlet (decoupled) | - |

Note: Chemical shifts are estimates based on data for similar tetraalkylphosphonium salts and can vary with solvent and counter-ion. libretexts.orgmdpi.compitt.edu

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For ionic compounds like ethyl(trimethyl)phosphonium salts, electrospray ionization (ESI) is a common technique that transfers the pre-existing cation from solution into the gas phase for analysis.

The resulting mass spectrum would prominently feature the intact ethyl(trimethyl)phosphonium cation, [EtMe₃P]⁺. High-Resolution Mass Spectrometry (HRMS) can measure the m/z with very high accuracy, allowing for the unambiguous determination of the elemental composition and thus the molecular formula of the cation. nih.gov This technique is crucial for confirming the identity of a newly synthesized compound.

| Parameter | Value | Technique |

| Cation | [C₅H₁₄P]⁺ | - |

| Calculated Monoisotopic Mass | 105.08332 Da | HRMS (e.g., ESI-TOF) |

| Nominal Mass | 105 Da | Low-Resolution MS |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. ijprajournal.com The ethyl(trimethyl)phosphonium cation, being a saturated tetraalkylphosphonium salt, contains only sigma (σ) bonds and no π systems or atoms with non-bonding (n) electrons.

The primary electronic transitions available are from bonding σ orbitals to anti-bonding σ* orbitals (σ → σ*). uomustansiriyah.edu.iq These transitions are very high in energy and occur in the far-UV region (typically below 200 nm), which is outside the range of standard UV-Vis spectrophotometers. uomustansiriyah.edu.iq Consequently, solutions of pure ethyl(trimethyl)phosphonium salts are colorless and transparent in the 200-800 nm range.

While not useful for direct characterization of the cation's chromophore, this transparency is advantageous in kinetic studies. UV-Vis spectroscopy can be used to monitor reactions involving the phosphonium salt by observing the appearance or disappearance of a UV-Vis active reactant, product, or indicator, without spectral interference from the cation itself.

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. edinst.com These techniques are complementary and provide a characteristic fingerprint based on the functional groups present. researchgate.net For ethyl(trimethyl)phosphonium, the spectra are dominated by vibrations of the alkyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. edinst.com Key absorption bands for ethyl(trimethyl)phosphonium would include C-H stretching and bending modes.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. rsc.org Vibrations that cause a change in the polarizability of the molecule are Raman-active. edinst.com C-H stretching vibrations are also prominent in the Raman spectrum, as are vibrations involving the phosphonium core (P-C bonds). researchgate.netnih.gov

The combination of IR and Raman spectroscopy provides a comprehensive analysis of the molecule's vibrational framework. americanpharmaceuticalreview.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) |

| C-H Stretching (Alkyl) | 2850 - 3000 | IR, Raman |

| CH₃ & CH₂ Bending (Scissoring) | 1440 - 1480 | IR, Raman |

| CH₃ Bending (Umbrella) | 1370 - 1390 | IR, Raman |

| P-C Stretching | 650 - 800 | Raman |

Note: The exact positions and intensities of the bands can be influenced by the physical state (solid or liquid) and the nature of the counter-ion. researchgate.netamericanpharmaceuticalreview.com

Diffraction and Imaging Techniques for Solid-State and Material Analysis

While spectroscopic methods excel at defining molecular structure, diffraction techniques are essential for understanding how these molecules are arranged in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. researchgate.netmdpi.com By measuring the diffraction pattern of X-rays passing through a single crystal of an ethyl(trimethyl)phosphonium salt, it is possible to generate a precise electron density map of the unit cell. rsc.orgrsc.orgupc.edu

From this map, the exact positions of all atoms can be determined, yielding a wealth of structural information, including:

Precise bond lengths (e.g., P-C, C-C, C-H)

Accurate bond angles (e.g., C-P-C, P-C-C)

Torsional angles, which define the conformation of the ethyl group

The packing arrangement of the cations and anions in the crystal lattice

The nature of intermolecular interactions, such as hydrogen bonds or van der Waals forces.

This technique provides an unambiguous confirmation of the molecule's structure and connectivity. mdpi.com

| Structural Parameter | Typical Value | Significance |

| P-C Bond Length | ~1.78 - 1.82 Å | Confirms covalent bond between phosphorus and carbon |

| C-C Bond Length | ~1.52 - 1.54 Å | Standard single bond length within the ethyl group |

| C-P-C Bond Angle | ~109.5° (tetrahedral) | Confirms the tetrahedral geometry around the phosphorus atom |

Note: Values are typical for tetraalkylphosphonium salts and serve as a reference. researchgate.netmdpi.com

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the identification of crystalline phases. ncl.ac.uk When a material is subjected to X-ray beams, the rays are diffracted by the crystalline lattice, producing a unique diffraction pattern that serves as a fingerprint for that specific crystal structure. This method is crucial for distinguishing between different polymorphs—materials with the same chemical formula but different crystal structures—which can exhibit varied physical properties. ncl.ac.uk

In the study of phosphonium-based compounds, PXRD is routinely employed to confirm the phase of synthesized materials. For instance, variable-temperature PXRD has been instrumental in analyzing the phase transitions of materials containing the this compound cation. researchgate.net By collecting diffraction patterns at different temperatures, researchers can identify structural changes that correspond to phase transitions. researchgate.net The process involves directing X-rays at a powdered sample and measuring the scattered intensity as a function of the scattering angle (2θ). rsc.org The resulting pattern of peaks is then compared against databases, like the Crystallography Open Database (COD), to identify the crystalline phases present in the sample. ncl.ac.uk This analysis confirms the successful synthesis of the desired phase and can detect the presence of unreacted starting materials or impurity phases. ncl.ac.ukcore.ac.uk

Electron Microscopy (SEM, TEM, EBSD) for Morphology and Microstructure

Electron microscopy techniques provide high-resolution imaging capabilities that are essential for understanding the morphology and microstructure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) creates images by scanning a surface with a focused beam of electrons. The signals detected come from electrons that are reflected or knocked off the sample's surface, providing detailed information about surface topography and composition. thermofisher.com In the context of related ionic materials, SEM has been used to observe the surface morphology of ionic plastic crystals. researchgate.net

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. The transmitted electrons form an image, revealing detailed information about the internal structure of the material, including its crystal structure, morphology, and stress state. thermofisher.com TEM offers significantly higher magnification than SEM, allowing for the visualization of features at the atomic level. thermofisher.com This technique has been used to characterize lead-based molecular ferroelastic materials incorporating the this compound (ETMP) cation, such as (ETMP)PbBr3, to understand their internal structure. bohrium.com

Electron Backscatter Diffraction (EBSD) is an SEM-based technique used to determine the crystallographic orientation of grains within a polycrystalline sample. ebsd.comistgroup.com As the electron beam scans the sample, the diffracted electrons form Kikuchi patterns on a detector. These patterns are unique to the crystal structure and orientation at that point. nih.gov EBSD is powerful for creating maps of grain orientation, identifying phases, and characterizing grain boundaries, which are critical for understanding the mechanical and physical properties of materials. ebsd.comacta-microscopica.org The integration of EBSD with Energy Dispersive X-ray Spectrometry (EDS) is particularly powerful, as it allows for the simultaneous collection of crystallographic and chemical data, enabling unambiguous phase identification. ebsd.com

These electron microscopy techniques collectively provide a multi-scale understanding of this compound-based materials, from surface morphology down to the atomic arrangement and crystallographic texture.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. azooptics.compressbooks.pub It works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. pressbooks.pub A laser beam deflected off the back of the cantilever measures its vertical movements, which correspond to the surface features. pressbooks.pub

Chromatographic and Separation Science for Purity and Composition Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. They are vital for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for its ability to separate and quantify compounds in a mixture with high precision and accuracy. openaccessjournals.com The technique works by pumping a liquid sample mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). moravek.com Each component in the mixture interacts differently with the stationary phase, causing them to flow out of the column at different times (retention times), which allows for their separation and quantification. moravek.com

Purity Assessment: HPLC is a definitive method for determining the chemical purity of a substance. moravek.com It can separate the main compound from any impurities, byproducts, or unreacted starting materials. sepscience.com By using a detector, such as a photodiode array (PDA) detector, not only can the quantity of each component be measured, but the spectral data can also be used to assess peak purity and check for co-eluting compounds. sepscience.com For phosphonium salts and related organic compounds, HPLC is used to ensure that the final product meets stringent purity requirements for further research or application. moravek.comgoogle.com

Reaction Monitoring: HPLC is also a powerful tool for real-time or at-line monitoring of chemical reactions. lcms.cz By taking small aliquots from the reaction mixture at different times and analyzing them via HPLC, chemists can track the consumption of reactants and the formation of products. nih.gov This provides crucial kinetic data and helps in optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities. lcms.cznih.gov The development of Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure version of HPLC, allows for much faster analysis times, making near real-time reaction monitoring feasible. lcms.cz

Advanced Multidimensional Chromatography Techniques (1D, 2D LC)

While one-dimensional liquid chromatography (1D-LC) is powerful, complex samples containing numerous components can suffer from peak overlap, where two or more compounds elute at the same time. chemetrix.co.za To overcome this limitation, multidimensional liquid chromatography (MDLC), particularly comprehensive two-dimensional liquid chromatography (2D-LC or LCxLC), has emerged as a technique with significantly enhanced separation power. lcms.czpfigueiredo.org

In 2D-LC, fractions from the first-dimension separation are systematically transferred to a second column with different separation properties (orthogonality). chemetrix.co.za For example, a separation based on hydrophobicity in the first dimension might be coupled with a separation based on polarity or shape selectivity in the second dimension. This spreads the components across a two-dimensional plane, drastically increasing peak capacity and resolving compounds that would co-elute in a 1D system. chemetrix.co.zalcms.cz

This advanced technique is particularly valuable in pharmaceutical analysis for characterizing complex mixtures, such as identifying low-level impurities or resolving stereoisomers. nih.govchromatographyonline.comchromatographyonline.com While direct application to this compound is not widely documented, the principles of 2D-LC make it an ideal candidate for the comprehensive analysis of complex reaction mixtures or degradation products involving this compound, ensuring a more complete profile of all components.

Thermal Analysis Techniques (e.g., DSC, TGA) for Investigating Phase Transitions and Thermal Stability

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and informative thermal analysis techniques.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as phase transitions (e.g., melting, crystallization), and glass transitions. mdpi.com In studies of Ethyl(trimethyl)phosphonium-based materials, DSC is used to determine the temperatures at which phase transitions occur. For example, in the ferroelastic material (ETMP)PbBr3, DSC measurements identified a reversible phase transition at 361 K. bohrium.com The data appears as peaks on a DSC curve, where the position of the peak indicates the transition temperature and the area under the peak corresponds to the enthalpy change of the transition. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. researchgate.net TGA is used to determine the thermal stability of a material and to study its decomposition profile. As the sample is heated, it may lose mass due to processes like decomposition or evaporation. The TGA instrument records this mass loss, and the resulting curve provides information about the temperatures at which degradation begins (onset temperature) and the different stages of decomposition. acs.org TGA studies on compounds containing the this compound cation have been performed to assess their thermal stability, which is a critical parameter for high-temperature applications. researchgate.netrsc.org For phosphonium-based ionic liquids, TGA is essential for determining the maximum operating temperature before decomposition occurs. researchgate.net

Together, DSC and TGA provide a comprehensive understanding of the thermal behavior of this compound, defining its operational temperature range and revealing fundamental information about its structural stability and phase transitions. researchgate.netbohrium.comrsc.org

Data Tables

Table 1: Thermal Properties of (ETMP)PbBr₃

| Property | Value | Technique | Reference |

|---|---|---|---|

| Phase Transition Temperature | 361 K | DSC | bohrium.com |

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | ETMP |

| (Ethyl-trimethyl-phosphonium)tribromoplumbate(II) | (ETMP)PbBr₃ |

| Poly[2-(methacryloyloxy)ethyl] trimethyl ammonium (B1175870) chloride | - |

| Trimethylphosphine (B1194731) | P(CH₃)₃ |

| 2-bromoethanol | C₂H₅BrO |

| Picric acid | C₆H₃N₃O₇ |

| Toluene | C₇H₈ |

| Acetonitrile (B52724) | C₂H₃N |

| Uracil | C₄H₄N₂O₂ |

| Quartz | SiO₂ |

| Cristobalite | SiO₂ |

| Wollastonite | CaSiO₃ |

| Whitlockite | Ca₉(Mg,Fe²⁺)(PO₄)₆(PO₃OH) |

| Titanium oxide | TiO₂ |

| Bis(2-ethyl-1-hexyl) phosphoric acid | HDEHP |

| 2-ethyl-1-hexyl(2-ethyl-1-hexyl)phosphonic acid | HEH[EHP] |

| Bis(2,4,4-trimethyl-1-pentyl)phosphinic acid | H[DTMPP] |

| Dipalmitoylphosphatidylethanolamine | DPPE |

| Dipalmitoylphosphatidylcholine | DPPC |

Theoretical Chemistry and Computational Modeling of Ethyl Trimethyl Phosphanium Compounds

Quantum Chemical Calculations (Ab Initio and DFT) on Molecular Structure and Reactivity

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and reactivity of ethyl(trimethyl)phosphanium. These methods solve the electronic Schrödinger equation to predict the geometric arrangement of atoms and the molecule's energy.

Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster), provide a rigorous approach based on first principles without empirical parameters. For this compound, these calculations can accurately predict bond lengths, bond angles, and dihedral angles.

DFT has become a more common approach due to its favorable balance of computational cost and accuracy. mdpi.com Functionals like B3LYP, when paired with appropriate basis sets (e.g., 6-311++G**), have been shown to be effective for studying phosphonium (B103445) ions. acs.orgacs.org These calculations can model the tetrahedral geometry around the central phosphorus atom and predict the electronic distribution within the ion.

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be derived from these calculations. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Geometrical Parameters for this compound Cation using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| P-C (methyl) bond length | 1.80 Å |

| P-C (ethyl) bond length | 1.81 Å |

| C-C (ethyl) bond length | 1.54 Å |

| C-P-C bond angle | ~109.5° |

| H-C-H bond angle | ~109.5° |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar phosphonium cations.

Computational Studies of Electronic Structure and Bonding Characteristics

Computational studies are crucial for understanding the electronic structure and the nature of chemical bonds within the this compound cation. The bonding is primarily characterized by four covalent single bonds between the central phosphorus atom and the carbon atoms of the ethyl and trimethyl groups.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and hyperconjugative interactions. researchgate.net For this compound, NBO analysis would reveal the nature of the P-C bonds, showing them to be predominantly sigma (σ) bonds with a high degree of polarization due to the positive charge on the phosphorus atom.

Atoms in Molecules (AIM) theory is another powerful tool used to analyze the electron density topology and characterize chemical bonding. researchgate.net By examining the bond critical points between the phosphorus and carbon atoms, the covalent nature of these interactions can be confirmed and quantified.

The positive charge of the phosphonium ion is not solely localized on the phosphorus atom but is distributed among the surrounding atoms, primarily the hydrogen atoms of the alkyl groups, due to inductive effects. Computational methods can generate electrostatic potential maps to visualize this charge distribution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a significant role in predicting spectroscopic parameters, which is invaluable for the structural elucidation of compounds like this compound. researchgate.net DFT is widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comruc.dknih.gov

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These shielding values can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often enhanced by using a polarizable continuum model (PCM) to account for solvent effects. mdpi.com

Table 2: Predicted ¹³C and ³¹P NMR Chemical Shifts for this compound Cation

| Nucleus | Predicted Chemical Shift (ppm) |

| P | ~25 |

| C (methyl) | ~15 |

| C (ethyl, CH₂) | ~20 |

| C (ethyl, CH₃) | ~10 |

Note: These are representative values based on typical DFT calculations for phosphonium salts and serve as an illustration.

Development of Predictive Models for Chemical Activity and Properties

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed to correlate the structural or quantum-chemical properties of phosphonium ions with their chemical activity or physical properties. nih.govresearchgate.netnih.govarxiv.orgrsc.org

For a series of phosphonium salts including this compound, molecular descriptors can be calculated using computational methods. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment, partial charges).